molecular formula C17H17NO6 B10886168 3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde

3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde

Cat. No.: B10886168
M. Wt: 331.32 g/mol
InChI Key: UBYBUKOXWHEQRP-UHFFFAOYSA-N
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Description

3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde is an organic compound with a complex structure that includes methoxy, amino, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-methoxy-4-hydroxybenzaldehyde with 2-methoxyphenylamine in the presence of a coupling agent to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methoxy-4-(2-{[(2-methoxyphenyl)amino]oxy}-2-oxoethoxy)benzaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C17H17NO6

Molecular Weight

331.32 g/mol

IUPAC Name

(2-methoxyanilino) 2-(4-formyl-2-methoxyphenoxy)acetate

InChI

InChI=1S/C17H17NO6/c1-21-14-6-4-3-5-13(14)18-24-17(20)11-23-15-8-7-12(10-19)9-16(15)22-2/h3-10,18H,11H2,1-2H3

InChI Key

UBYBUKOXWHEQRP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NOC(=O)COC2=C(C=C(C=C2)C=O)OC

Origin of Product

United States

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